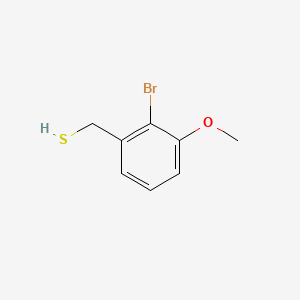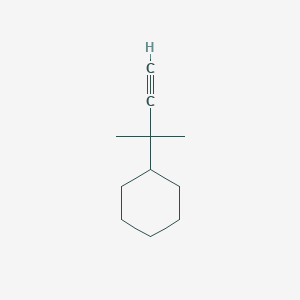
(2-Methylbut-3-yn-2-yl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylbut-3-yn-2-yl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a 2-methylbut-3-yn-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclohexane typically involves the alkylation of cyclohexane with 2-methylbut-3-yn-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the alkyne and promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexane derivatives
科学的研究の応用
(2-Methylbut-3-yn-2-yl)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclohexane depends on its specific application. In chemical reactions, the alkyne group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
Cyclohexylacetylene: Similar structure with a cyclohexane ring and an alkyne group.
2-Methylbut-3-yn-2-ol: Contains a similar alkyne group but with a hydroxyl substitution.
Cyclohexylmethylacetylene: Another compound with a cyclohexane ring and an alkyne group.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclohexane is unique due to the specific positioning of the 2-methylbut-3-yn-2-yl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns that differentiate it from other similar compounds.
特性
分子式 |
C11H18 |
|---|---|
分子量 |
150.26 g/mol |
IUPAC名 |
2-methylbut-3-yn-2-ylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-11(2,3)10-8-6-5-7-9-10/h1,10H,5-9H2,2-3H3 |
InChIキー |
PCKFBGABNODKJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


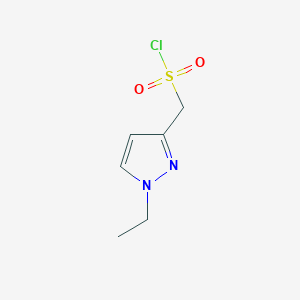
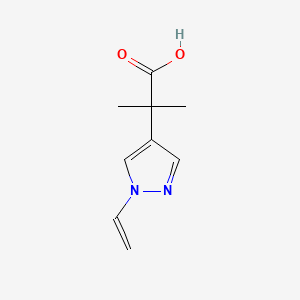
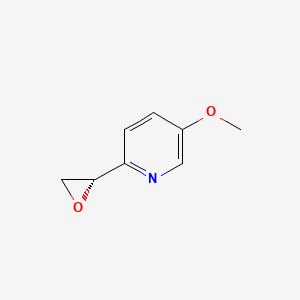
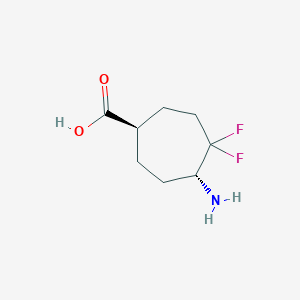
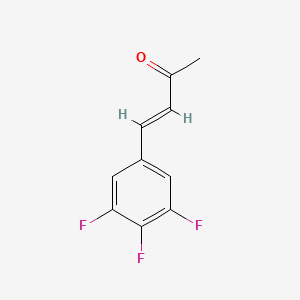

![Ethyl2-[(2-hydroxyethyl)amino]acetatehydrochloride](/img/structure/B13587026.png)
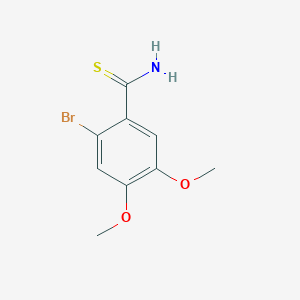
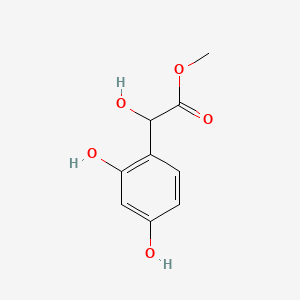
![t-butyl (1R)-2-hydroxy-1-[(methylsulfanyl)methyl]ethylcarbamate](/img/structure/B13587045.png)
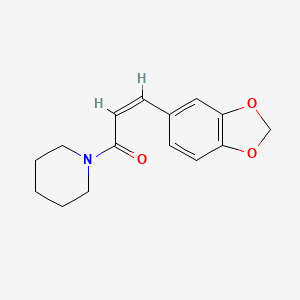
![tert-butylN-[(2S)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13587074.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine-2,3-dione,cis](/img/structure/B13587076.png)
